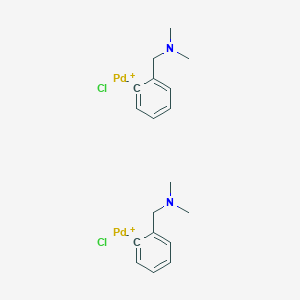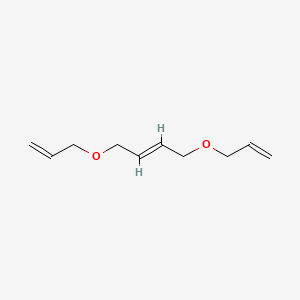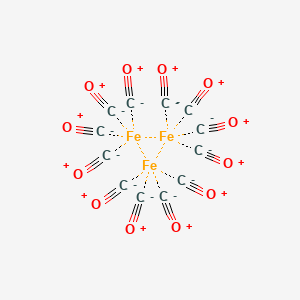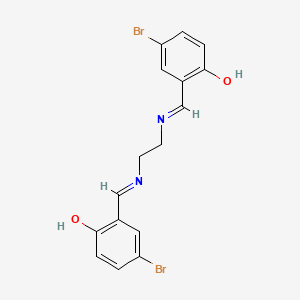
氯化钯(1+);N,N-二甲基-1-苯基甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various fields.
科学研究应用
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine has numerous scientific research applications, including:
Chemistry: The compound is used in various chemical synthesis processes and catalytic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: The compound is used in industrial processes, particularly in the production of fine chemicals and materials.
作用机制
Target of Action
Mode of Action
The mode of action involves a combination of experimental and computational studies for the synthesis of N-benzyl-N-methyl-1-phenylmethanamine via three-component coupling of benzylamine, benzaldehyde, and CO2 under light irradiation . The reaction mechanism involves the formation of imine and two reaction intermediates (I & II) through the coupling reaction of CO2 with benzaldehyde and benzylamine in the presence of an excess amount of phenyl saline .
Result of Action
The result of the action of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is the efficient synthesis of N-benzyl-N-methyl-1-phenylmethanamine . This synthesis is achieved via a three-component coupling reaction under mild conditions .
Action Environment
The action of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is influenced by environmental factors such as light irradiation and ambient temperature . The reaction takes place under light irradiation using a 20 W LED light (λ = 415 nm) for 24 hours at ambient temperature (25°C) and 1 atmospheric pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium typically involves the coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation. This process is promoted by 1-butyl-3-methylimidazolium chloride under atmospheric pressure . The reaction mechanism involves the formation of imine and two reaction intermediates through the coupling reaction of carbon dioxide with benzaldehyde and benzylamine in the presence of phenyl saline .
Industrial Production Methods
While specific industrial production methods for DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium are not widely documented, the synthesis process described above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, altering the oxidation state of the palladium center.
Substitution: Substitution reactions involving the replacement of ligands or functional groups are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different palladium complexes, while substitution reactions can produce a variety of substituted derivatives.
相似化合物的比较
Similar Compounds
Similar compounds to DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium include:
- Chloropalladium(1+);N,N-dimethyl-1-(3H-naphthalen-3-id-2-yl)methanamine
- Chloropalladium(1+);(1S)-N,N-dimethyl-1-phenylethanamine
Uniqueness
Chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is unique due to its specific chemical structure and the presence of the palladium center, which imparts distinct chemical and physical properties. These properties make it particularly valuable in various scientific and industrial applications, setting it apart from similar compounds.
属性
CAS 编号 |
18987-59-2 |
|---|---|
分子式 |
C18H24Cl2N2Pd2 |
分子量 |
552.1 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-phenylmethanamine;palladium(2+);dichloride |
InChI |
InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI 键 |
RYOPVFUGUFDYKP-UHFFFAOYSA-L |
SMILES |
CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.Cl[Pd+].Cl[Pd+] |
规范 SMILES |
CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.[Cl-].[Cl-].[Pd+2].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)





